Kinase Inhibition Profile: Indirubin vs. 6-Bromoindirubin-3′-glycerol-oxime ether (6BIGOE) Selectivity Comparison
Indirubin serves as a multi-kinase inhibitor with a defined potency profile against CDKs and GSK-3β, whereas its 6-bromo-substituted derivative 6BIGOE demonstrates substantially enhanced selectivity for GSK-3β over CDK8 and CDK9 in side-by-side comparisons using intact human monocytes [1]. Indirubin exhibits GSK-3β IC50 = 0.6 μM, CDK1/cyclin B IC50 = 10 μM, CDK2/cyclin A IC50 = 2.2 μM, and CDK5/p35 IC50 = 5.5 μM, representing a relatively broad inhibition profile . In contrast, 6BIGOE demonstrates higher selectivity for GSK-3β with lesser potency against CDKs 8 and 9, as confirmed by protein kinase inhibition analysis in intact monocytes and in silico modeling [1].
| Evidence Dimension | Kinase selectivity profile (GSK-3β vs. CDK8/9) |
|---|---|
| Target Compound Data | GSK-3β IC50 = 0.6 μM; CDK1/cyclin B IC50 = 10 μM; CDK2/cyclin A IC50 = 2.2 μM; CDK5/p35 IC50 = 5.5 μM |
| Comparator Or Baseline | 6BIGOE (6-bromoindirubin-3′-glycerol-oxime ether): Higher selectivity for GSK-3β inhibition with lesser potency against CDK8/9 |
| Quantified Difference | 6BIGOE exhibits qualitatively higher GSK-3β selectivity relative to indirubin; indirubin inhibits CDKs with IC50 values ranging from 2.2–12 μM |
| Conditions | In vitro kinase assays; intact human monocytes for selectivity validation; GSK-3β inhibition measured via cellular reporter models |
Why This Matters
The parent indirubin standard provides the essential multi-kinase inhibition baseline required to quantify selectivity gains achieved by brominated derivatives.
- [1] Bachmann V, Schädel P, Westhoff J, et al. Bromo-substituted indirubins for inhibition of protein kinase-mediated signalling involved in inflammatory mediator release in human monocytes. Bioorg Chem. 2024;149:107470. View Source
